(4S,5S)-4,5-DI(AMINOMETHYL)-2,2-DIMETHYLDIOXOLANE

Medicinal Chemistry Platinum Anticancer Agents Stereochemistry

The target compound is a C₂-symmetric chiral diamine featuring a rigid 2,2-dimethyl-1,3-dioxolane scaffold, derived from (+)-(2R,3R)-tartaric acid, which imposes a well-defined (4S,5S) stereochemistry. Its dual primary aminomethyl groups serve as key ligating or derivatization points, enabling applications in enantioselective catalysis and the synthesis of biologically active metal complexes.

Molecular Formula C7H16N2O2
Molecular Weight 160.21 g/mol
CAS No. 119322-88-2
Cat. No. B056615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S,5S)-4,5-DI(AMINOMETHYL)-2,2-DIMETHYLDIOXOLANE
CAS119322-88-2
Molecular FormulaC7H16N2O2
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCC1(OC(C(O1)CN)CN)C
InChIInChI=1S/C7H16N2O2/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6H,3-4,8-9H2,1-2H3/t5-,6-/m0/s1
InChIKeyKQGQLRAYJUXGOW-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4S,5S)-4,5-DI(AMINOMETHYL)-2,2-DIMETHYLDIOXOLANE (CAS 119322-88-2): Procurement-Grade C2-Symmetric Chiral Diamine Ligand


The target compound is a C₂-symmetric chiral diamine featuring a rigid 2,2-dimethyl-1,3-dioxolane scaffold, derived from (+)-(2R,3R)-tartaric acid, which imposes a well-defined (4S,5S) stereochemistry [1]. Its dual primary aminomethyl groups serve as key ligating or derivatization points, enabling applications in enantioselective catalysis and the synthesis of biologically active metal complexes [2].

Why (4S,5S)-4,5-DI(AMINOMETHYL)-2,2-DIMETHYLDIOXOLANE Cannot Be Interchanged with Generic Analogs


Direct substitution with the (4R,5R)-enantiomer or achiral diamine analogs is scientifically invalid for applications where stereochemistry governs performance. This compound's (4S,5S) configuration, enforced by the dioxolane ring, leads to markedly different biological and catalytic outcomes. For instance, in platinum(II) anticancer complexes, the (4R,5R)-stereoisomer exhibits significantly higher in vivo antitumor activity compared to this (4S,5S) isomer [1]. This stereochemical dependence is a critical procurement factor, as using the incorrect enantiomer can lead to a dramatic loss in target assay potency or desired enantioselectivity, thereby invalidating entire research programs.

Quantitative Differentiation: (4S,5S)-4,5-DI(AMINOMETHYL)-2,2-DIMETHYLDIOXOLANE vs. Key Comparators


Stereochemical Divergence in Antitumor Platinum Complexes: (4R,5R) vs. (4S,5S)

In a comparative study of [2-substituted-4,5-bis(aminomethyl)-1,3-dioxolane]platinum(II) complexes, the (4R,5R)-stereoisomer (e.g., complexes 1a-h) consistently demonstrated higher antitumor activity than the corresponding (4S,5S)-stereoisomer (complexes 2a-h) [1]. This directly establishes that the enantiomeric form of the diamine ligand critically dictates the biological outcome of the final platinum complex.

Medicinal Chemistry Platinum Anticancer Agents Stereochemistry

Enhanced Solubility of Platinum(II) Complexes via Dioxolane Carrier Ligand

The incorporation of the 1,3-dioxolane ring from the (4S,5S)-4,5-di(aminomethyl)-2,2-dimethyldioxolane carrier ligand was explicitly designed to increase water solubility of platinum(II) complexes [1]. Furthermore, within a series of 42 complexes, those with two different R1 and R2 substituents on the dioxolane ring were generally more water-soluble than those with identical substituents [1].

Drug Formulation Platinum Anticancer Agents Solubility Enhancement

Enantioselective Catalysis: Utility as a C2-Symmetric Ligand Backbone

The compound serves as a privileged C₂-symmetric chiral backbone for the synthesis of optically active salen-type ligands. When these salen ligands were complexed with rhodium(I), the resulting catalysts were applied in the enantioselective hydrogenation of prochiral substrates, including α-acetamidocinnamic and itaconic acids [1]. The specific (4S,5S) configuration provides a defined chiral environment crucial for asymmetric induction.

Asymmetric Catalysis Enantioselective Hydrogenation Rhodium Catalysis

Cisplatin Analog Development: A Validated Building Block for Novel Anticancer Agents

The compound has been directly employed as the diamine ligand in the synthesis of novel cisplatin analogs [1]. This work demonstrates its utility in creating a new generation of platinum-based chemotherapeutics designed to overcome limitations of the parent drug.

Medicinal Chemistry Platinum Anticancer Agents Cisplatin Analogs

Procurement-Relevant Purity and Stability Specification

Commercially available material is offered with a purity specification of NLT 98% and is documented for stability under recommended storage conditions of 20°C for up to 2 years . This provides a clear, verifiable quality benchmark for procurement.

Chemical Procurement Quality Control Research Reagent

High-Impact Research Applications for (4S,5S)-4,5-DI(AMINOMETHYL)-2,2-DIMETHYLDIOXOLANE


Synthesis of Novel Platinum(II) Anticancer Agents Targeting Cisplatin-Resistant Cancers

Based on its established use as a diamine ligand in cisplatin analogs [1] and the class-wide observation that dioxolane-containing platinum complexes can overcome cisplatin resistance [2], this compound is an ideal building block for medicinal chemistry programs. Researchers can synthesize and screen new platinum(II) complexes to identify candidates with activity against resistant tumor cell lines.

Development of Rhodium-Catalyzed Enantioselective Hydrogenation Processes

This compound serves as a precursor for preparing C₂-symmetric salen-type ligands, which when complexed with rhodium(I) create catalysts for the enantioselective hydrogenation of prochiral substrates like α-acetamidocinnamic acid [3]. This application is crucial for the synthesis of chiral pharmaceutical intermediates and fine chemicals.

Negative Control or Comparative Study in Stereochemistry-Dependent Antitumor Research

Given the documented superiority of the (4R,5R)-stereoisomer over this (4S,5S) compound in certain platinum(II) complexes [2], procuring the (4S,5S) enantiomer is essential as a stereochemical control. This allows for rigorous validation of stereochemistry-activity relationships, ensuring that observed biological effects are correctly attributed to the (4R,5R) configuration.

Scaffold for Water-Soluble Platinum Prodrug Design

The intrinsic design of the 1,3-dioxolane ring to enhance water solubility in platinum(II) complexes [2] makes this diamine ligand a strategic choice for creating new platinum-based prodrugs with improved pharmacokinetic properties, potentially reducing dose-limiting toxicities and facilitating intravenous administration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4S,5S)-4,5-DI(AMINOMETHYL)-2,2-DIMETHYLDIOXOLANE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.